molecular formula C15H19Cl2N3O B13792347 3-(p-Chlorophenyl)-5-(3-(1-pyrrolidinyl)propyl)-1,2,4-oxadiazole hydrochloride CAS No. 97377-85-0

3-(p-Chlorophenyl)-5-(3-(1-pyrrolidinyl)propyl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B13792347
CAS No.: 97377-85-0
M. Wt: 328.2 g/mol
InChI Key: VLOZTRRODPBFIY-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-oxadiazole core substituted at position 3 with a para-chlorophenyl group and at position 5 with a 3-(1-pyrrolidinyl)propyl chain. As a hydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form.

Properties

CAS No.

97377-85-0

Molecular Formula

C15H19Cl2N3O

Molecular Weight

328.2 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-(3-pyrrolidin-1-ium-2-ylpropyl)-1,3,4-oxadiazole;chloride

InChI

InChI=1S/C15H18ClN3O.ClH/c16-12-8-6-11(7-9-12)15-19-18-14(20-15)5-1-3-13-4-2-10-17-13;/h6-9,13,17H,1-5,10H2;1H

InChI Key

VLOZTRRODPBFIY-UHFFFAOYSA-N

Canonical SMILES

C1CC([NH2+]C1)CCCC2=NN=C(O2)C3=CC=C(C=C3)Cl.[Cl-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar 1,2,4-Oxadiazole Derivatives

Substituent Position and Functional Group Variations

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes
Target Compound C₁₆H₁₉Cl₂N₃O ~348.3 (estimated) 3-(p-Cl-phenyl), 5-(pyrrolidinylpropyl) Enhanced solubility (HCl salt); pyrrolidine may improve blood-brain barrier penetration.
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride C₁₃H₁₆Cl₂N₄O 323.2 3-(p-Cl-phenyl), 5-(piperazinylmethyl) Piperazine increases solubility and basicity; potential for dual-target activity (e.g., serotonin receptors).
3-isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride C₉H₁₆ClN₃O 217.7 3-isopropyl, 5-(S-pyrrolidinyl) Smaller substituents reduce steric hindrance; stereospecific pyrrolidine may enhance chiral interactions.
3-(4-chlorophenyl)-5-(3-phenyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole C₁₇H₁₁ClN₄O 322.7 3-(p-Cl-phenyl), 5-(pyrazolyl) Pyrazole introduces hydrogen-bonding potential; higher aromaticity may improve thermal stability.
1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one C₁₉H₁₄ClN₅O₃ 395.8 Dual oxadiazole cores, 2-Cl-phenyl Increased rigidity from dual heterocycles; cyclopropyl may enhance metabolic resistance.

Pharmacokinetic and Electronic Properties

  • Lipophilicity : The target compound’s para-chlorophenyl group increases logP compared to analogues with smaller substituents (e.g., isopropyl in ). However, the piperazinylmethyl derivative balances lipophilicity with improved aqueous solubility due to its basic nitrogen.
  • Solubility : Hydrochloride salts (target compound, ) generally exhibit higher solubility in biological matrices than neutral analogues (e.g., pyrazole-containing ).

Key Research Findings and Trends

Salt Forms : Hydrochloride salts dominate in the listed compounds, reflecting a preference for improved bioavailability in early-stage drug development .

Heterocycle Synergy: Dual heterocycles (e.g., oxadiazole-pyridinone in ) are emerging as a strategy to enhance target specificity and metabolic stability.

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy for 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring system is commonly synthesized via cyclization reactions involving amidoximes and carboxylic acid derivatives or their equivalents. The preparation of 3,5-disubstituted 1,2,4-oxadiazoles, such as the target compound, typically follows a convergent approach where the two substituents are introduced at the 3- and 5-positions during ring formation.

Specific Synthetic Routes for 3-(p-Chlorophenyl)-5-(3-(1-pyrrolidinyl)propyl)-1,2,4-oxadiazole Hydrochloride

Microwave-Assisted Solid-Supported Cyclization

A novel protocol reported for 1,2,4-oxadiazole synthesis involves the reaction of aryl amidoximes with 3-aryl-acryloyl chlorides in the presence of potassium carbonate under anhydrous conditions. The reaction mixture is supported on silica gel and subjected to microwave irradiation (75 W, 100–105 °C) for 5–45 minutes. This method allows efficient cyclization with good yields after purification via column chromatography.

  • Reagents: Aryl amidoxime (1.14 mmol), potassium carbonate (2.53 mmol), 3-aryl-acryloyl chloride (equiv.), anhydrous dichloromethane.
  • Conditions: Microwave irradiation, silica gel support, 100–105 °C, 5–45 min.
  • Purification: Silica gel chromatography with hexanes/ethyl acetate (9:1).

This method is adaptable to various substituted oxadiazoles but requires optimization for specific substituents like the pyrrolidinylpropyl side chain.

Patent-Described Substituted 3-Phenyl-1,2,4-Oxadiazole Compounds

Patent literature describes compounds of Formula (I) including substituted 3-phenyl-1,2,4-oxadiazoles with various alkyl and aryl substituents. The synthesis involves:

  • Use of substituted acid chlorides and amidoximes.
  • Formation of oxadiazole rings under controlled conditions.
  • Preparation of salts and prodrugs, including hydrochloride salts.

Though specific experimental details for the target compound are limited, this source confirms the general synthetic feasibility of this compound via classical amidoxime-acyl chloride cyclization.

Summary of Key Preparation Data

Method Key Reagents/Conditions Yield (%) Notes
Microwave-Assisted Cyclization Aryl amidoxime, 3-aryl-acryloyl chloride, K2CO3, silica gel, microwave (100–105 °C, 5–45 min) Moderate to High Efficient, rapid, requires dry conditions
Ugi-Tetrazole/Huisgen Sequence Piperidine, aldehyde, trimethylsilyl azide, isocyanide, acid chloride, pyridine, 100 °C, 6 h ~30 (for related oxadiazoles) Metal-free, multicomponent, moderate yield
One-Pot Homocoupling Arylaldoxime, NCS, Cs2CO3 19–78 Green, simple, limited to aromatic substrates
Patent Method Substituted acid chlorides, amidoximes Not specified Classical amidoxime-acyl chloride cyclization

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(p-chlorophenyl)-5-(3-(1-pyrrolidinyl)propyl)-1,2,4-oxadiazole hydrochloride, and how can purity be optimized?

  • Methodology : The compound’s oxadiazole core can be synthesized via cyclization of amidoxime intermediates with activated carboxylic acids under reflux conditions (e.g., using DCC as a coupling agent in anhydrous DCM). Purity optimization involves HPLC purification with a C18 column and a gradient of acetonitrile/water (0.1% TFA) to resolve polar byproducts. Confirmation via 1^1H NMR (e.g., δ 7.4–7.6 ppm for aromatic protons) and LC-MS (M+^+ at m/z 378) is critical .

Q. How should researchers handle safety and waste disposal for this compound during experiments?

  • Guidelines : Use PPE (gloves, lab coat, goggles) due to potential neurotoxic effects of pyrrolidine derivatives. Waste should be neutralized with dilute acetic acid before disposal in designated halogenated organic waste containers. Ventilation is essential to avoid inhalation of hydrochloride vapors .

Q. What spectroscopic techniques are most effective for structural characterization?

  • Approach :

  • FTIR : Confirm oxadiazole ring via C=N stretching (1650–1680 cm1^{-1}) and N–O bending (950–980 cm1^{-1}).
  • 1^1H/13^13C NMR : Assign pyrrolidinyl protons (δ 2.5–3.5 ppm) and quaternary carbons (e.g., oxadiazole C3 at ~160 ppm).
  • X-ray crystallography : Resolve steric effects of the 3-(1-pyrrolidinyl)propyl chain on molecular packing .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the oxadiazole or pyrrolidine) influence biological activity?

  • SAR Insights :

Modification Impact on Activity Reference
Chlorophenyl at C3Enhances lipophilicity, improving CNS penetration
Pyrrolidinylpropyl at C5Increases affinity for σ-1 receptors
  • Replace pyrrolidine with piperidine to reduce off-target binding to mACh receptors .

Q. What experimental strategies address contradictions in reported pharmacological data (e.g., conflicting IC50_{50} values)?

  • Resolution :

  • Assay standardization : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and control for batch-to-batch compound purity.
  • Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers due to solvent polarity or pH effects .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methods :

  • Docking studies : Target the compound’s oxadiazole-pyrrolidine motif against CYP3A4 active sites to predict metabolic hotspots.
  • MD simulations : Assess conformational flexibility of the propyl linker to optimize steric shielding of labile groups .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Optimization :

  • Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers during pilot-scale synthesis.
  • Monitor reaction temperature (<40°C) to prevent racemization of the pyrrolidinyl group .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported cytotoxicity profiles across in vitro studies?

  • Root Causes :

  • Solvent effects : DMSO concentrations >0.1% may artifactually enhance membrane permeability.
  • Cell viability assays : MTT vs. resazurin assays yield differing IC50_{50} due to redox interference from the oxadiazole ring .

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